![molecular formula C18H23N3O4S B4437806 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4437806.png)
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Overview
Description
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide exerts its inhibitory effect on SURs by binding to a specific site on the receptor protein. This binding prevents the receptor from interacting with its endogenous ligands, such as ATP, which leads to a decrease in the activity of the receptor. The exact mechanism of action of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide on SURs is still not fully understood, but it is believed to involve a conformational change in the receptor protein that affects its interaction with ATP.
Biochemical and Physiological Effects
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to have various biochemical and physiological effects. In pancreatic beta cells, 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been shown to inhibit insulin secretion by blocking the activity of SUR1, which is a subtype of SUR that is highly expressed in beta cells. In cardiac myocytes, 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to inhibit the ATP-sensitive potassium channels (KATP), which leads to an increase in the duration of the action potential and a decrease in the heart rate. In neuronal cells, 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to inhibit the SUR2B subtype, which is highly expressed in the brain, and may have potential therapeutic applications for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its high potency and selectivity for SURs. This makes it an ideal tool compound for studying the function of SURs in various physiological processes. Another advantage is that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide is relatively easy to synthesize and has a long shelf life, which makes it readily available for use in experiments.
However, there are also some limitations to using 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide in lab experiments. One limitation is that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide may have off-target effects on other proteins or receptors, which may complicate the interpretation of experimental results. Another limitation is that 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide may have different effects on different subtypes of SURs, which may require the use of multiple compounds to study the function of different subtypes.
Future Directions
There are several future directions for the study of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide and its role in physiological processes. One direction is to investigate the potential therapeutic applications of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide for neurological disorders, such as epilepsy and stroke. Another direction is to study the effects of 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide on other types of ion channels and receptors, which may provide new insights into its mechanism of action. Finally, the development of more selective and potent compounds that target specific subtypes of SURs may lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been widely used in scientific research as a tool compound to study the role of sulfonylurea receptors (SURs) in various physiological processes. SURs are a family of transmembrane proteins that play a critical role in regulating insulin secretion, cardiac function, and neuronal excitability. 5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide has been found to be a potent and selective SUR inhibitor, which makes it an ideal tool compound for studying the function of SURs.
properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxy-N-(6-methylpyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-5-21(6-2)26(23,24)14-10-11-16(25-4)15(12-14)18(22)20-17-9-7-8-13(3)19-17/h7-12H,5-6H2,1-4H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILCLFGNQDDBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC(=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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